2,6-Dibromo-3-fluorobenzoic acid

説明

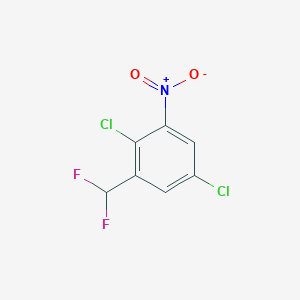

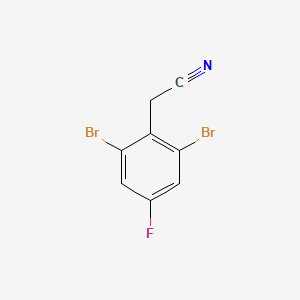

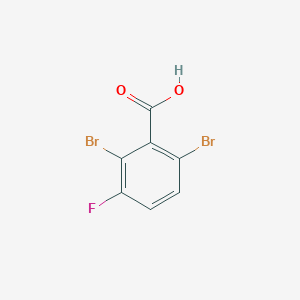

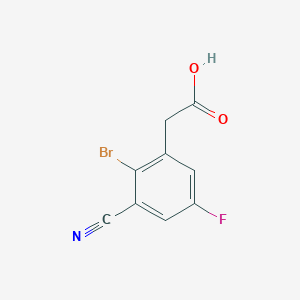

2,6-Dibromo-3-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Br2FO2 . It is a solid substance with a molecular weight of 297.91 .

Synthesis Analysis

The synthesis of 2,6-Dibromo-3-fluorobenzoic acid involves a multi-step reaction . The process includes the use of butyllithium, bromine, diisopropylamine, and 2,2,6,6-tetramethylpiperidine . The reaction takes place in hexane and tetrahydrofuran at a temperature of -75°C .Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-3-fluorobenzoic acid has been analyzed using density functional theory (DFT) and second order Møller-Plesset perturbation theory (MP2) employing 6-311++G(d,p) basis set .Chemical Reactions Analysis

The presence of fluorinating agents, such as 2-fluorobenzoic acid (2-FBA), 2,6-difluorobenzoic acid (2,6-DFBA), and perfluorohexanoic acid (PFHxA) result in μ 3-F bridged metal hexaclusters (Y 6 F 8) that form a three-dimensional MOF (Y–BCA-3D) .Physical And Chemical Properties Analysis

2,6-Dibromo-3-fluorobenzoic acid is a solid substance with a molecular weight of 297.91 . It has a density of 2.2±0.1 g/cm3 . The boiling point is 324.5±42.0 °C at 760 mmHg .科学的研究の応用

Synthesis of Photoactive Molecules

“2,6-Dibromo-3-fluorobenzoic acid” can be used in the synthesis of photoactive molecules . These molecules are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches through external control . It has been shown that photomechanical molecular crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .

2. Development of Light Responsive Smart Materials The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light responsive smart materials . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .

Synthesis of Fluorinated Pyridines

“2,6-Dibromo-3-fluorobenzoic acid” can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

4. Potential Imaging Agents for Biological Applications Some synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, involve the use of "2,6-Dibromo-3-fluorobenzoic acid" .

Safety and Hazards

2,6-Dibromo-3-fluorobenzoic acid is classified as a hazardous substance. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

Target of Action

2,6-Dibromo-3-fluorobenzoic acid is a type of organoboron compound . These compounds are often used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

In the SM cross-coupling reaction, the 2,6-Dibromo-3-fluorobenzoic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound donates electrons to form a new Pd–C bond .

Biochemical Pathways

It’s known that organoboron compounds like this one are generally involved in carbon–carbon bond forming reactions . These reactions are fundamental to many biochemical pathways, particularly those involved in the synthesis of complex organic molecules .

Result of Action

The primary result of the action of 2,6-Dibromo-3-fluorobenzoic acid is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants present in the reaction .

Action Environment

The action, efficacy, and stability of 2,6-Dibromo-3-fluorobenzoic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction it participates in requires mild and functional group tolerant reaction conditions . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign .

特性

IUPAC Name |

2,6-dibromo-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMPTVWXBATRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-3-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1410688.png)